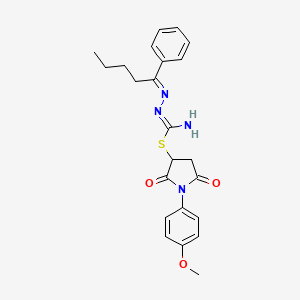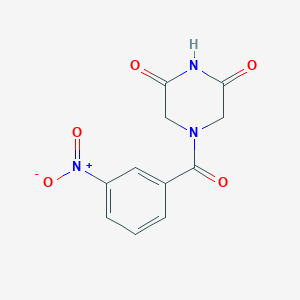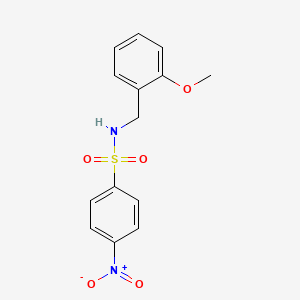
N-(2-methoxybenzyl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxybenzyl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C14H14N2O5S and its molecular weight is 322.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.06234272 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(2-methoxybenzyl)-4-nitrobenzenesulfonamide, also known as 25I-NBOMe, is a potent serotonin 5-HT2A/2C receptor agonist . The 5-HT2A/2C receptors are part of the serotonin system, which plays a crucial role in mood regulation and sensory perception .
Mode of Action
As a potent agonist, 25I-NBOMe binds to the 5-HT2A/2C receptors, mimicking the action of serotonin . This binding triggers a series of intracellular events, leading to the activation of various signaling pathways .
Biochemical Pathways
The activation of 5-HT2A/2C receptors by 25I-NBOMe affects several neurotransmitter systems. It has been reported to increase the release of dopamine, serotonin, and glutamate . These changes in neurotransmitter release can alter various brain functions, including mood, cognition, and perception .
Pharmacokinetics
It has been reported that the compound can easily cross the blood-brain barrier . Peak drug concentrations were detected 30 and 60 min after the drug application in serum (28 ng/ml) and brain tissue (171 ng/g), respectively . The parental compound was still present in the brain 8 h after administration .
Result of Action
The activation of 5-HT2A/2C receptors by 25I-NBOMe leads to a range of effects. It has been associated with hallucinogenic activity . Chronic administration of 25I-NBOMe has been reported to induce tolerance to hallucinogenic activity and produce alterations in neurotransmission . It also affects short-term memory, locomotor function, and anxiety .
Action Environment
The action of 25I-NBOMe can be influenced by various environmental factors. For instance, the compound’s lipophilicity may affect its ability to cross the blood-brain barrier and thus its bioavailability . Furthermore, the compound’s stability and efficacy could be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
N-(2-methoxybenzyl)-4-nitrobenzenesulfonamide has been found to interact with dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate in the rat frontal cortex, striatum, and nucleus accumbens . These interactions suggest that this compound may play a role in modulating neurotransmitter release and could potentially influence various biochemical reactions .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to increase the release of DA, 5-HT, and glutamate in various brain regions, suggesting that it may influence cell function by modulating neurotransmitter release . These effects could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potentially influencing enzyme activity . It has been found to exhibit high binding affinity for 5-HT2A/C serotonin receptors, suggesting that it may exert its effects through modulation of serotonin signaling .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-21-14-5-3-2-4-11(14)10-15-22(19,20)13-8-6-12(7-9-13)16(17)18/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHGDDUAMORZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
![2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide](/img/structure/B5837302.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5837307.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5837322.png)


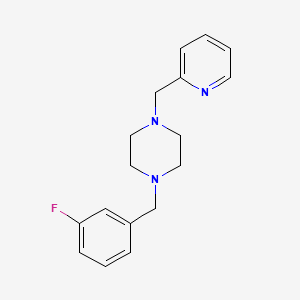
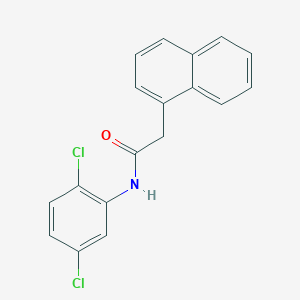
![[(8-Chloro-3-ethyl-2-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B5837350.png)
![4-({[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID](/img/structure/B5837351.png)
